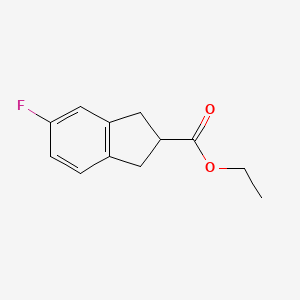

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-2-15-12(14)10-5-8-3-4-11(13)7-9(8)6-10/h3-4,7,10H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFPGKPZJXJHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architectural Design and Synthetic Execution of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Strategic Relevance in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural rigidity of a molecule dictates its target specificity and pharmacokinetic viability. Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (CAS: 1823383-20-5) serves as a highly specialized building block designed to address multiple structural liabilities simultaneously.

The core 2,3-dihydro-1H-indene (indane) scaffold acts as a conformationally restricted bioisostere of flexible phenylalkylamines. By locking the rotational degrees of freedom, the indane ring reduces the entropic penalty upon target binding, a principle frequently leveraged in the design of highly selective central nervous system (CNS) agents, such as dopamine D4 receptor ligands[1].

The strategic installation of a fluorine atom at the C5 position serves a dual purpose:

-

Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation, a common metabolic vulnerability in unfunctionalized indanes.

-

Lipophilic Modulation: The high electronegativity of fluorine lowers the pKa of adjacent functional groups in downstream derivatives while increasing overall lipophilicity, thereby enhancing blood-brain barrier (BBB) penetrance.

The C2-ethyl carboxylate moiety functions as a versatile synthetic handle, allowing for divergent functionalization into amides, alcohols, or amines without disrupting the stereoelectronic integrity of the fluorinated aromatic system.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and downstream chromatographic behavior. The quantitative data for this compound is summarized below:

| Property | Value | Source |

| IUPAC Name | Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | PubChemLite[2] |

| CAS Number | 1823383-20-5 | Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₃FO₂ | PubChemLite[2] |

| Molecular Weight | 208.23 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 208.08995 Da | PubChemLite[3] |

| Structural Features | 5-Fluoro substitution, C2-Ethyl Ester | PubChemLite[2] |

Mechanistic Synthesis & Self-Validating Protocol

The direct construction of the indane ring is classically achieved through a malonic ester cyclocondensation[4]. Attempting to synthesize this scaffold via direct alkylation of ethyl acetate is fundamentally flawed due to the high likelihood of Claisen self-condensation. Instead, we utilize diethyl malonate, whose highly acidic α -protons (pKa ~13) allow for the use of milder bases, ensuring a controlled, stepwise double SN2 alkylation.

Phase 1: Cyclocondensation (Double Alkylation)

Rationale: We employ sodium ethoxide (NaOEt) in ethanol. The conjugate acid (ethanol) has a pKa of ~16, ensuring complete enolate formation of the diethyl malonate. Critically, matching the alkoxide base to the ester alkyl group prevents transesterification side-products.

Step-by-Step Methodology:

-

Enolate Generation: Under an inert N₂ atmosphere, slowly add diethyl malonate (1.05 eq) to a stirred solution of NaOEt (2.2 eq) in anhydrous ethanol at 0 °C. Causality: The order of addition is critical; the enolate must be fully formed before introducing the electrophile to prevent base-catalyzed degradation of the dibromide.

-

Alkylation: Dropwise add a solution of 4-fluoro-1,2-bis(bromomethyl)benzene (1.0 eq) in anhydrous THF.

-

Cyclization: Heat the reaction to reflux (78 °C) for 12 hours. The initial mono-alkylation is followed by an intramolecular cyclization to form the indane ring.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the strongly UV-active dibromide spot disappears. 1 H NMR of the crude intermediate will confirm success via the disappearance of benzylic CH2−Br protons (~4.5 ppm) and the emergence of the indane benzylic protons (~3.5 ppm).

Phase 2: Krapcho Decarboxylation

Rationale: Traditional saponification yields a dicarboxylic acid that requires harsh thermal decarboxylation and subsequent re-esterification. The Krapcho decarboxylation is a far more elegant, atom-economical approach. The chloride ion acts as a nucleophile, attacking the less sterically hindered ethyl group of one ester, releasing ethyl chloride gas and generating a carboxylate intermediate that spontaneously decarboxylates under thermal stress.

Step-by-Step Methodology:

-

Reagent Assembly: Dissolve the intermediate diethyl 5-fluoro-2,3-dihydro-1H-indene-2,2-dicarboxylate in DMSO. Add NaCl (2.0 eq) and precisely 2.0 eq of H₂O. Causality: Water is strictly required; it acts as the proton source for the transient enolate generated immediately following the extrusion of CO₂. Without it, the reaction stalls.

-

Thermal Activation: Heat the mixture to 160 °C.

-

Self-Validation Check: The reaction progress is visibly validated by the evolution of CO₂ gas. Once bubbling ceases (typically 4-6 hours), the reaction is complete. LC-MS analysis of the organic extract must show a dominant peak at m/z 209 [M+H]⁺, confirming the successful isolation of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate.

Fig 1: Two-step synthesis via malonic ester cyclocondensation and Krapcho decarboxylation.

Downstream Functionalization & Divergent Reactivity

The true value of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate lies in its divergent reactivity profile. The C2-ester is primed for transformation into various pharmacophores:

-

Hydrolysis: Treatment with LiOH in THF/H₂O yields 5-fluoroindane-2-carboxylic acid. This acid is the primary precursor for synthesizing complex indane-carboxamides, which are heavily utilized in mapping the binding pockets of D2-like and D4 dopamine receptors[1].

-

Reduction: Treatment with LiAlH₄ in anhydrous THF cleanly reduces the ester to 5-fluoroindane-2-methanol. This primary alcohol can be subsequently oxidized to an aldehyde or converted into a leaving group (e.g., mesylate) for further aliphatic chain extension.

Fig 2: Divergent downstream functionalization of the C2-carboxylate moiety.

References

-

PubChemLite - Ethyl 5-fluoro-2,3-dihydro-1h-indene-2-carboxylate (C12H13FO2). Retrieved from[Link]

-

PubChemLite - C12H13FO2 - Explore. Retrieved from[Link]

-

NIH Public Access - Identification of a New Selective Dopamine D4 Receptor Ligand. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate: A Roadmap for Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The indane nucleus, a rigid bicyclic framework, is recognized as a "privileged" structure, forming the core of several approved drugs.[1][2] This technical guide presents a forward-looking research framework for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate , a molecule that synergistically combines these two valuable features. While this specific compound is not extensively documented in current literature, its structural components strongly suggest its potential as a versatile starting point for the development of novel therapeutics. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, outlining potential research avenues, detailed synthetic strategies for diversification, and robust protocols for biological evaluation and analytical characterization. We will explore the application of this scaffold in key therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders, providing a logical and scientifically grounded roadmap for unlocking its full therapeutic potential.

The Strategic Advantage of the Fluorinated Indane Scaffold

The indane ring system, consisting of a fused benzene and cyclopentane ring, offers a structurally rigid and three-dimensional framework that can be strategically decorated with various functional groups.[1] This defined orientation of substituents allows for precise interactions with biological targets. The introduction of a fluorine atom onto the aromatic ring, as in Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate, can profoundly influence the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and block sites of metabolism, thereby improving the pharmacokinetic profile of a potential drug candidate.[3] The ethyl ester at the 2-position provides a convenient chemical handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds for biological screening.

Proposed Research Areas and Strategic Development

Based on the established pharmacological activities of indane derivatives and fluorinated compounds, we propose three primary areas of investigation for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate:

-

Oncology: Indanone-based derivatives have demonstrated significant anticancer activity.[4][5][6]

-

Neurodegenerative Diseases: The indane scaffold is a key component of drugs developed for Alzheimer's disease, and its derivatives have shown promise as cholinesterase inhibitors and inhibitors of beta-amyloid aggregation.[7][8][9][10][11]

-

Anti-inflammatory Agents: Indane derivatives have been explored for their anti-inflammatory properties.[12][13][14]

The following sections will detail the rationale and experimental strategies for each of these research avenues.

Development of Novel Anticancer Agents

Rationale: The indane core is present in various compounds exhibiting potent anticancer effects.[5][15] The mechanism of action often involves the inhibition of key signaling pathways or cellular processes critical for cancer cell proliferation and survival. The fluorine substituent can enhance the potency and metabolic stability of these potential anticancer agents.

Synthetic Strategy: The primary synthetic route will involve the derivatization of the ethyl ester to generate a library of amides and other functional groups.

Caption: Proposed synthetic workflow for generating anticancer drug candidates.

Experimental Protocol: Amide Library Synthesis

-

Hydrolysis of the Ester: To a solution of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (LiOH, 2.0 eq). Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. Upon completion, acidify the mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid.

-

Amide Coupling: To a solution of 5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes, then add the desired primary or secondary amine (1.1 eq). Stir the reaction at room temperature for 12-18 hours. Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

| Parameter | Condition |

| Solvent | Anhydrous DMF |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Table 1: General conditions for amide coupling reactions. |

Biological Evaluation: The synthesized compounds will be screened for their cytotoxic effects against a panel of human cancer cell lines, including but not limited to those from breast, colon, and lung cancer.[4][6]

-

Primary Screening: MTT or AlamarBlue assays to determine the IC50 values.

-

Secondary Assays: For active compounds, further mechanistic studies will be conducted, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V staining).

Exploration as Neuroprotective Agents for Alzheimer's Disease

Rationale: The indane scaffold is a well-established pharmacophore in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[7][8][10][11] Donepezil, a leading Alzheimer's drug, features a related indanone core. The rigid nature of the indane ring allows for optimal positioning of functional groups within the active site of AChE.

Synthetic Strategy: Modifications will focus on introducing functionalities known to interact with the catalytic and peripheral anionic sites of AChE. This can be achieved by converting the ester to amides or by introducing linkers for the attachment of other pharmacophores.

Caption: Synthetic pathways for neuroprotective agent development.

Biological Evaluation:

-

Enzyme Inhibition Assays: The synthesized compounds will be evaluated for their ability to inhibit human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the Ellman's method.

-

Beta-Amyloid Aggregation Inhibition: A thioflavin T (ThT) fluorescence assay will be used to assess the ability of the compounds to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[9]

| Assay | Purpose | Method |

| Cholinesterase Inhibition | To measure the inhibition of AChE and BChE | Ellman's Method |

| Aβ Aggregation Inhibition | To assess the prevention of amyloid plaque formation | Thioflavin T Assay |

| Table 2: Key biological assays for neuroprotective agents. |

Investigation of Anti-inflammatory Properties

Rationale: Indane derivatives have been reported to possess anti-inflammatory activities.[12][13][14] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is an ongoing area of research.

Synthetic Strategy: Similar to the other therapeutic areas, a library of derivatives will be synthesized by modifying the ethyl ester group. Additionally, modifications to the aromatic ring via electrophilic substitution reactions could be explored to introduce other functionalities.

Biological Evaluation:

-

In Vitro Assays: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes will be measured using commercially available assay kits. The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages will be quantified by ELISA.

-

In Vivo Models: For promising candidates, in vivo efficacy can be evaluated in standard models of inflammation, such as the carrageenan-induced paw edema model in rodents.

Analytical Characterization

The structural integrity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy will be essential for unambiguous structure elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom.[16][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized molecules. Liquid chromatography-mass spectrometry (LC-MS) will be employed to assess purity and monitor reaction progress.[18]

-

Chromatography: Thin-layer chromatography (TLC) will be used for routine reaction monitoring, while flash column chromatography will be the primary method for purification. High-performance liquid chromatography (HPLC) will be used to determine the final purity of the compounds.

Conclusion and Future Directions

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its unique combination of a rigid indane scaffold, a strategically placed fluorine atom, and a versatile chemical handle for derivatization makes it an attractive candidate for library synthesis and biological screening. This technical guide provides a comprehensive and actionable framework for initiating a drug discovery program centered on this molecule. The proposed research in oncology, neurodegenerative diseases, and inflammation is grounded in the established biological activities of related compounds. Successful execution of the outlined synthetic and biological evaluation strategies has the potential to yield novel drug candidates with improved therapeutic profiles. Future work could also explore the potential of this scaffold in other therapeutic areas where indane derivatives have shown promise, such as antiviral and antimicrobial applications.

References

-

Srivastava, R., et al. (2020). Anticancer compounds based on indane analogues. ResearchGate. Available at: [Link]

-

Frontiers in Oncology. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers Media S.A. Available at: [Link]

-

Shahrivar-Gargari, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. Available at: [Link]

-

Eburon Organics. Indane Derivatives. Available at: [Link]

-

O'Sullivan, J., et al. (2018). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. Available at: [Link]

-

ResearchGate. Indane, indole and thiazole containing antiinflammatory and antiplatelet drugs. Available at: [Link]

-

ResearchGate. Heterocyclic Indane-1,3-Dione Derivatives as Topical Anti-Inflammatory Agents. Available at: [Link]

-

Khan, I., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed. Available at: [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Available at: [Link]

-

Slepikas, L. (2017). Medicinal Chemistry of Indane Derivatives. Scribd. Available at: [Link]

-

Sestito, S., et al. (2010). Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as beta-amyloid aggregation inhibitors. PubMed. Available at: [Link]

-

Sabale, P. M., et al. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry. Available at: [Link]

-

Singh, S., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]

-

Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. QSpace. Available at: [Link]

-

ResearchGate. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Available at: [Link]

-

ACS Publications. Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Smith, A. J. R., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

-

Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. Available at: [Link]

-

RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

-

National Center for Biotechnology Information. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PubMed Central. Available at: [Link]

-

ResearchGate. Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. Available at: [Link]

-

National Institutes of Health. Synthesis of Functionalized Cannabilactones. PubMed. Available at: [Link]

-

ResearchGate. Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. Available at: [Link]

Sources

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. scribd.com [scribd.com]

- 3. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 5. arrow.tudublin.ie [arrow.tudublin.ie]

- 6. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as beta-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ajrconline.org [ajrconline.org]

- 15. researchgate.net [researchgate.net]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 18. Analysis and characterization of novel fluorinated compounds used in surface treatments products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Abstract

Introduction: The Foundational Importance of Solubility

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a fluorinated indane derivative. While its specific applications are not widely documented, its structural motif is common in medicinal chemistry and materials science. Before any meaningful biological or material characterization can be undertaken, a thorough understanding of its solubility is paramount. Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent at equilibrium and directly impacts:

-

In Vitro Biological Assays: Inaccurate solubility assessment can lead to compound precipitation in assay media, resulting in misleadingly low potency or efficacy data.[1]

-

Pharmacokinetics & Bioavailability: For a compound to be absorbed orally, it must first dissolve in the gastrointestinal fluids. Low aqueous solubility is a primary contributor to poor oral bioavailability.[4]

-

Formulation Development: Developing a viable dosage form, whether for oral, intravenous, or topical administration, is contingent upon understanding the compound's solubility in various pharmaceutically acceptable excipients and solvent systems.

-

Process Chemistry: Solubility in various organic solvents is critical for designing efficient purification, crystallization, and reaction protocols.

This guide provides the necessary theoretical grounding and practical, field-tested protocols to meticulously characterize the solubility of this, or any, new chemical entity.

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is crucial, as they provide different insights and are applied at different stages of the research and development process.[4]

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer and measuring the point at which precipitation occurs over a short incubation period (e.g., 1-2 hours).[5][6] Because this process can form supersaturated solutions that are temporarily stable, kinetic solubility values are often higher than their thermodynamic counterparts.[7] Its high-throughput nature makes it ideal for the rapid screening of large compound libraries in early drug discovery.[1][2]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24 hours or more) until the concentration of the dissolved solute in the solution is constant.[8][9] This "gold standard" measurement is essential for lead optimization, pre-formulation studies, and regulatory submissions.[7]

Caption: Relationship between solubility assay type and its application in the drug development pipeline.

Strategic Experimental Design

A comprehensive solubility profile requires a multi-faceted approach, encompassing careful solvent selection and the application of robust analytical methodologies.

Physicochemical Properties of the Analyte

A summary of the key identifiers for the target compound is provided below.

| Property | Value | Source |

| Chemical Name | Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | [3] |

| CAS Number | 1823383-20-5 | [3] |

| Molecular Formula | C₁₂H₁₃FO₂ | - |

| Molecular Weight | 208.23 g/mol | - |

Proposed Solvents for Profiling

The choice of solvents should be systematic, beginning with biologically relevant aqueous media and expanding to organic solvents relevant to chemical processing and formulation.

| Solvent Category | Specific Solvents | Rationale & Application |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH; relevant for most in vitro assays.[6][8] |

| Simulated Gastric Fluid (SGF), pH ~1.2 | Assesses solubility in the stomach for oral dosing considerations.[10] | |

| Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF) | Models solubility in the small intestine, a key site of drug absorption.[8] | |

| Polar Protic Solvents | Ethanol, Isopropanol (IPA) | Common co-solvents in pharmaceutical formulations.[11][12] |

| Polar Aprotic Solvents | Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO) | Widely used in chemical synthesis, purification, and as analytical solvents.[13][14] |

| Non-Polar Solvents | Toluene, Heptane, Dichloromethane (DCM) | Relevant for synthetic reaction conditions and extraction processes.[12][14] |

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of controls and system suitability checks.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted from standard industry practices and is suitable for rapid screening using a 96-well plate format with UV-Vis spectrophotometric detection.[4][5][6]

Objective: To rapidly determine the kinetic solubility in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate in 100% DMSO.

-

Standard Curve Preparation: In a 96-well plate, prepare a standard curve by serial dilution of the stock solution in a 50:50 mixture of the assay buffer (e.g., PBS, pH 7.4) and acetonitrile to ensure complete dissolution. Concentrations should range from approximately 1 µM to 200 µM.

-

Sample Preparation: In a separate 96-well "solubility" plate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of the aqueous assay buffer in triplicate. This results in a final concentration of 200 µM with 2% DMSO.

-

Incubation: Seal the solubility plate and shake vigorously on a plate shaker at room temperature for 90 minutes to 2 hours.[5][6]

-

Precipitate Removal: Filter the solubility plate into a fresh 96-well UV-transparent plate using a vacuum manifold equipped with a solubility filter plate (e.g., Millipore MultiScreen).[6]

-

Quantification:

-

To each well of the filtered plate, add 100 µL of acetonitrile to prevent post-filtration precipitation and to match the solvent composition of the standard curve.

-

Similarly, add 100 µL of acetonitrile to each well of the standard curve plate.

-

Measure the UV absorbance of both the standard and sample plates using a plate reader at the compound's λmax (to be determined by a UV scan, likely around 254-270 nm for the indene structure).

-

-

Data Analysis: Calculate the concentration of the dissolved compound in the filtered samples by interpolating their absorbance values from the standard curve. The resulting concentration is the kinetic solubility.

Caption: Workflow for the kinetic solubility assay.

Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay

This method is the definitive approach for determining equilibrium solubility and is based on the principles outlined by multiple authoritative sources.[1][7][8][9]

Objective: To determine the true equilibrium solubility in a chosen solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (e.g., 1-2 mg) to a 1.5 mL glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., at 25°C). Agitate the suspension for 24 hours. To confirm equilibrium has been reached, a parallel set of samples can be incubated for 48 hours. The solubility results should be consistent between the two time points.[1]

-

Phase Separation: After incubation, allow the vials to stand for 30 minutes to let larger particles settle. Then, draw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining undissolved solid.[2] Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

Sample Dilution: Immediately dilute the clear filtrate with a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration that falls within the linear range of the HPLC-UV standard curve.

-

Quantification: Analyze the diluted sample using the validated RP-HPLC method described below.

-

Data Analysis: Calculate the concentration in the diluted sample from the HPLC standard curve. Multiply this value by the dilution factor to determine the final thermodynamic solubility in µg/mL or µM.

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Protocol 3: RP-HPLC-UV Quantification Method Development

A robust and reliable analytical method is essential for accurate quantification. A reversed-phase HPLC method is the standard for this type of analysis.[15][16]

Objective: To develop a validated HPLC method for quantifying the analyte.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.[15]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this type of aromatic compound.[15]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from any potential impurities or degradants. A typical gradient could be:

-

Start at 50% B, increase linearly to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Detection: UV detection at a wavelength of 254 nm is appropriate for the indene aromatic system.[15] A full UV scan should be performed on a dissolved sample to confirm the optimal λmax.

-

Standard Curve: Prepare a series of standards of known concentration (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the 10 mM DMSO stock solution in the mobile phase.

-

Validation & System Suitability:

-

Inject the standards and generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) of >0.99.

-

Before running samples, perform a system suitability test by injecting a mid-point standard multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be <2%.

-

Safety and Handling

While specific toxicity data for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is not available, it is imperative to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[17][18]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[17] Avoid contact with skin and eyes.[19]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

SDS: Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling any chemical.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the complete solubility profile of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate. By systematically applying the detailed protocols for kinetic and thermodynamic assays, coupled with a robust HPLC-UV quantification method, researchers can generate the critical data needed to advance their research and development objectives. This methodical approach ensures not only the accuracy and reliability of the results but also provides a foundational understanding of the compound's physicochemical behavior, which is indispensable for its successful application in any scientific endeavor.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Retrieved from [Link]

-

ECHA. (n.d.). Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

International Journal of Research Trends and Innovation. (n.d.). A Comprehensive Review on HPLC Based Analytical Methods for Quantification of Linezolid and Canagliflozin. Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Thieme. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Acetaldehyde Content in Candesartan Cilexetil by HPLC. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. protocols.io [protocols.io]

- 3. nextsds.com [nextsds.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. protocols.io [protocols.io]

- 10. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 13. Properties of Solvents Used in Organic Chemistry [murov.info]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijrti.org [ijrti.org]

- 17. chemscene.com [chemscene.com]

- 18. angenechemical.com [angenechemical.com]

- 19. fishersci.co.uk [fishersci.co.uk]

Synthesis protocol for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Application Note: Synthesis Protocol for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Introduction & Mechanistic Rationale

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a highly valued fluorinated building block. In medicinal chemistry, the indane-2-carboxylate scaffold is frequently deployed as a conformationally restricted, rigidified isostere of phenylpropionic acid, notably in the development of potent CXCR5 receptor antagonists for autoimmune and inflammatory diseases[1].

The most robust and scalable method to construct this core relies on a malonic ester annulation strategy, followed by hydrolysis, decarboxylation, and re-esterification. As an application scientist, I strongly recommend this classical approach over transition-metal-catalyzed cross-couplings due to its operational simplicity, use of inexpensive starting materials, and excellent regiocontrol.

Causality in Reaction Design:

-

Base Selection (NaH vs. NaOEt): We utilize Sodium Hydride (NaH) in an aprotic solvent (THF) rather than traditional alkoxides (e.g., NaOEt in EtOH). NaH provides irreversible deprotonation. The evolution of hydrogen gas drives the equilibrium entirely to the enolate, preventing reversible transesterification side-reactions and providing the naked, highly nucleophilic enolate required to overcome the steric hindrance of the second intramolecular SN2 ring-closing step[1].

-

Decarboxylation Strategy: While a one-pot Krapcho decarboxylation (LiCl/wet DMSO/heat) is theoretically possible for geminal diesters, we employ a two-step saponification/acidic decarboxylation. Saponification yields a water-soluble dicarboxylate salt, allowing organic impurities to be washed away. Subsequent acidification precipitates the di-acid, acting as a self-purifying thermodynamic sink before thermal decarboxylation yields the intermediate 5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 628732-07-0)[2].

Visualizing the Synthetic Logic

Figure 1: Synthetic workflow for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate.

Figure 2: Logical decision matrix for critical synthetic parameters.

Quantitative Reaction Parameters

Table 1: Summary of stoichiometric equivalents, conditions, and expected yields.

| Step | Transformation | Reagents & Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | Annulation | 4-Fluoro-1,2-bis(bromomethyl)benzene (1.0 eq)Diethyl malonate (1.05 eq)NaH (60% in mineral oil) (2.2 eq) | THF | 0 → 65 | 12 | 75–82% |

| 2 | Saponification | Diethyl 5-fluoroindane-2,2-dicarboxylate (1.0 eq)NaOH (4.0 eq) | EtOH / H₂O | 80 | 4 | 90–95% |

| 3 | Decarboxylation | 5-Fluoroindane-2,2-dicarboxylic acid (1.0 eq) | 6M HCl | 100 | 6 | 85–90% |

| 4 | Esterification | 5-Fluoroindane-2-carboxylic acid (1.0 eq)H₂SO₄ (conc.) (0.1 eq) | EtOH | 78 | 8 | 88–92% |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 5-fluoro-2,3-dihydro-1H-indene-2,2-dicarboxylate

-

Enolate Formation: Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere and cool to 0 °C. Add diethyl malonate (1.05 eq) dropwise over 30 minutes.

-

Self-Validating Marker: The immediate and vigorous evolution of H₂ gas confirms active enolate formation. The reaction is complete when bubbling completely ceases, yielding a clear/slightly cloudy enolate solution.

-

-

Alkylation: Dissolve 4-fluoro-1,2-bis(bromomethyl)benzene (1.0 eq) in a minimal amount of anhydrous THF and add dropwise to the enolate solution at 0 °C.

-

Ring Closure: Remove the ice bath and heat the mixture to 65 °C (reflux) for 12 hours.

-

Workup: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via short-path silica plug (Hexanes:EtOAc 9:1) to afford the diester.

Step 2 & 3: Saponification and Decarboxylation

-

Saponification: Dissolve the crude diester (1.0 eq) in a 1:1 mixture of EtOH and H₂O (0.3 M). Add NaOH pellets (4.0 eq). Reflux at 80 °C for 4 hours.

-

Self-Validating Marker: The initial biphasic mixture will become a completely homogeneous, clear solution as the hydrophobic diester is converted into the highly water-soluble sodium dicarboxylate salt.

-

-

Isolation of Di-acid: Evaporate the EtOH under reduced pressure. Cool the aqueous phase to 0 °C and acidify dropwise with concentrated HCl until pH 1 is reached. A thick white precipitate of 5-fluoroindane-2,2-dicarboxylic acid will form. Filter and wash with cold water.

-

Decarboxylation: Suspend the solid di-acid in 6M HCl (0.2 M) and heat to 100 °C (reflux) for 6 hours.

-

Self-Validating Marker: Continuous bubbling of CO₂ gas acts as a kinetic marker. The reaction is deemed strictly complete when effervescence ceases entirely, validating the loss of exactly one carboxyl group.

-

-

Workup: Cool the mixture to 4 °C to precipitate the mono-acid. Filter, wash with cold water, and dry under high vacuum to yield 5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid[2] as an off-white crystalline solid.

Step 4: Fischer Esterification to Target Compound

-

Esterification: Dissolve the mono-acid (1.0 eq) in absolute ethanol (0.2 M). Add concentrated H₂SO₄ (0.1 eq) carefully.

-

Causality: Using absolute ethanol as both solvent and reactant in vast excess drives the Le Chatelier equilibrium toward the ester product, overcoming the thermodynamic stability of the carboxylic acid.

-

-

Reflux: Heat the solution to 78 °C for 8 hours. Monitor via TLC (Hexanes:EtOAc 8:2); the product will appear as a higher Rf, UV-active spot compared to the baseline-retained acid.

-

Workup: Concentrate the mixture to remove the majority of the ethanol. Dilute the residue with Dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO₃ until the aqueous phase is basic (pH 8) to remove the acid catalyst and any unreacted starting material.

-

Final Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The resulting product is Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate[3], typically obtained as a pale yellow to colorless oil of high purity (>95% by NMR).

Sources

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate as a synthetic building block

Application Note & Protocol: Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate in Medicinal Chemistry

Executive Summary

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (also known as ethyl 5-fluoroindane-2-carboxylate) is a highly versatile, conformationally restricted synthetic building block. In contemporary drug discovery, the indane-2-carboxylate scaffold is recognized as a privileged structure, frequently deployed as a rigidified bioisostere of phenylpropionic acid or phenylalanine[1]. The strategic incorporation of a fluorine atom at the 5-position serves a dual mechanistic purpose: it significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated aromatic oxidation, and it increases the overall lipophilicity to improve membrane permeability[2]. This application note details the physicochemical properties, structural rationale, and validated synthetic protocols for derivatizing this critical intermediate.

Mechanistic Insights & Causality in Drug Design

The utility of ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate stems from its unique three-dimensional topography and electronic distribution.

-

Conformational Restriction: Unlike flexible linear aliphatic chains, the fused bicyclic indane system locks the spatial arrangement of the C2-substituents relative to the aromatic ring. This entropic pre-organization reduces the energetic penalty upon binding to target receptors, such as G-protein coupled receptors (GPCRs) and specific enzyme active sites[3].

-

The Fluorine Effect: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). Substitution at the 5-position withdraws electron density from the aromatic ring via inductive effects, which can modulate the pKa of adjacent functional groups while providing a "metabolic shield" against electrophilic aromatic substitution by metabolic enzymes[2].

-

C2-Ester Versatility: The ethyl ester acts as a robust synthetic handle. The alpha-proton at C2 is rendered moderately acidic by the adjacent carbonyl and the stabilizing effect of the indane ring system, allowing for precise stereoselective alpha-alkylation, amination, or reduction.

Structural & Physicochemical Data

To facilitate compound tracking and experimental planning, the quantitative data and physical properties of the core building block and its primary derivatives are summarized below.

| Compound Name | CAS Number | Molecular Weight | Formula | Key Reactivity / Application |

| Ethyl 5-fluoroindane-2-carboxylate | 1823383-20-5 | 208.23 g/mol | C₁₂H₁₃FO₂ | Core building block; Electrophilic vector[4] |

| 5-Fluoroindane-2-carboxylic acid | 628732-07-0 | 180.18 g/mol | C₁₀H₉FO₂ | Amide coupling; Peptidomimetic synthesis[5] |

| Ethyl 2-amino-5-fluoroindane-2-carboxylate | N/A (HCl salt: 1416440-28-2)* | 223.24 g/mol | C₁₂H₁₄FNO₂ | Non-coded amino acid precursor[6] |

*Note: Often isolated and utilized as the Boc-protected derivative or Hydrochloride salt for stability[7].

Synthetic Workflows & Derivatization Pathways

The following diagram illustrates the primary synthetic divergence points when utilizing ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate in a medicinal chemistry campaign.

Fig 1. Divergent synthetic pathways for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity execution.

Protocol A: Base-Catalyzed Saponification to 5-Fluoroindane-2-carboxylic acid

Objective: Cleave the ethyl ester to yield the free carboxylic acid for subsequent amide coupling. Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase the electrophilicity of the ester carbon, thereby accelerating hydrolysis at ambient temperatures without degrading the indane core.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration). Rationale: The mixed solvent system ensures complete solvation of both the lipophilic starting material and the hydrophilic hydroxide salt.

-

Reagent Addition: Add 3.0 eq of LiOH·H₂O in a single portion. Stir the biphasic mixture vigorously at 25°C.

-

Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the high-Rf ester spot disappears and a baseline spot (the carboxylate salt) appears.

-

Quenching & Acidification: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with distilled water and cool to 0°C. Dropwise, add 1M HCl until the pH reaches 2.0.

-

Validation of Product: A white precipitate will immediately form upon reaching pH 2.0. This phase change is a self-validating indicator of successful conversion to the protonated, water-insoluble free acid[5].

-

Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure acid.

Protocol B: Alpha-Alkylation via Kinetic Enolate Formation

Objective: Introduce a substituent at the C2 position to create a quaternary stereocenter. Causality: Lithium diisopropylamide (LDA) is utilized at cryogenic temperatures (-78°C). LDA is a sterically hindered, non-nucleophilic base; it quantitatively deprotonates the C2 alpha-carbon without attacking the ester carbonyl. The low temperature prevents unwanted self-condensation (Claisen condensation) of the resulting enolate.

Step-by-Step Methodology:

-

Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.1 M relative to starting material) and cool to -78°C using a dry ice/acetone bath.

-

Enolate Generation: Add 1.1 eq of LDA (2.0 M in THF/heptane/ethylbenzene) dropwise. Stir for 30 minutes. Note: A slight yellowing of the solution typically indicates enolate formation.

-

Electrophile Addition: Add 1.2 eq of the chosen electrophile (e.g., benzyl bromide) dropwise. Maintain at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Quenching (Self-Validation): Quench the reaction by adding saturated aqueous NH₄Cl. The immediate dissipation of the yellow enolate color serves as a visual validation that the reactive intermediate has been successfully neutralized.

-

Workup: Extract with diethyl ether (3 × 15 mL). Wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude mixture via flash column chromatography.

Pharmacophore Mapping in Drug Design

When integrated into a larger macromolecule or peptidomimetic, the 5-fluoroindane-2-carboxylate derivative acts as a highly specific pharmacophore.

Fig 2. Pharmacophore mapping of the 5-fluoroindane-2-carboxylate scaffold.

References

-

Smolecule. Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride - Systematic IUPAC Nomenclature and Structural Formula. Retrieved March 20, 2026. 6

-

ACS Publications. Enantioselective α-Trifluoromethylthiolation of Carbonyl Compounds with AgSCF3 and Trichloroisocyanuric Acid. (Discusses the role of fluorinated organic molecules and 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate derivatives in medicinal chemistry). 2

-

BLDpharm. 628732-07-0 | 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid Product Information.5

-

PubMed Central (NIH). Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy Mu Opioid Receptor (MOR) Agonist/Delta Opioid Receptor (DOR) Antagonist Ligands. (Highlights the indane-2-carboxylic acid scaffold as a constrained aromatic residue). 1

-

Google Patents. WO2008151211A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds. (Details the use of 2-Amino-5-fluoroindane-2-carboxylic acid ethyl ester in CXCR5 inhibitor drug discovery). 3

-

BLDpharm. Ethyl 2-((tert-butoxycarbonyl)amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (CAS 1416440-28-2).7

-

Betachem. Carbonyl Compounds - Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (CAS 1823383-20-5).4

Sources

- 1. Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy Mu Opioid Receptor (MOR) Agonist/Delta Opioid Receptor (DOR) Antagonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2008151211A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds - Google Patents [patents.google.com]

- 4. 羰基化合物 - 湖州珼泰玵生物科技有限公司 [betachem.biz]

- 5. 628732-07-0|5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Buy Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 1272758-28-7 [smolecule.com]

- 7. 1416440-28-2|Ethyl 2-((tert-butoxycarbonyl)amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate|BLD Pharm [bldpharm.com]

Application Notes and Protocols for the Catalytic Hydrogenation of Dihydroindene

Introduction: The Strategic Importance of Dihydroindene (Indan)

Dihydroindene, commonly known as indan, and its derivatives are pivotal structural motifs in the landscape of modern chemistry. These saturated bicyclic systems are not merely synthetic curiosities; they form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The selective hydrogenation of the five-membered ring in indene to produce dihydroindene is a critical transformation. The stereochemical outcome of this reduction is often paramount, particularly in drug development, where the biological activity of a molecule can be exquisitely dependent on its three-dimensional architecture.[1] This guide provides a comprehensive overview of established and contemporary catalytic hydrogenation methods for the synthesis of dihydroindene, offering detailed protocols and comparative data to empower researchers in their synthetic endeavors.

Fundamentals of Indene Hydrogenation

The hydrogenation of indene to indan is a thermodynamically favorable process, driven by the conversion of a C=C double bond to two C-H single bonds. However, the reaction requires a catalyst to overcome the activation energy barrier. The process can be broadly categorized into two main approaches: heterogeneous and homogeneous catalysis.

-

Heterogeneous Catalysis: In this approach, the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture.[2][3] Key advantages include the ease of catalyst separation and recycling, making these methods robust and cost-effective for large-scale production.[1]

-

Homogeneous Catalysis: Here, the catalyst is soluble in the reaction medium, existing in the same phase as the reactants.[1][4] Homogeneous catalysts often exhibit higher selectivity and activity under milder conditions due to their well-defined, single-site active centers.[1] This allows for a greater degree of control, which is especially crucial for asymmetric hydrogenations where a specific stereoisomer is desired.[5][6]

The choice between these two methodologies is dictated by the specific requirements of the synthesis, including the desired selectivity, scale of the reaction, and cost considerations.

Heterogeneous Catalytic Hydrogenation: The Workhorse of Indan Synthesis

Heterogeneous catalysis remains a widely employed strategy for the straightforward synthesis of dihydroindene. Noble metal catalysts, particularly those based on palladium, platinum, rhodium, and ruthenium, are highly effective.[7]

Commonly Used Heterogeneous Catalysts

| Catalyst | Support | Key Characteristics |

| Palladium on Carbon (Pd/C) | Activated Carbon | Highly active and cost-effective for complete saturation.[8] Can be pyrophoric and requires careful handling.[1][9][10] |

| Platinum(IV) Oxide (PtO2, Adams' Catalyst) | None (forms Pt black in situ) | Effective for a wide range of substrates, including those difficult to reduce.[2][11] Can be sensitive to catalyst poisons. |

| Raney® Nickel | Aluminum-Nickel Alloy | A cost-effective alternative to precious metals, particularly for large-scale industrial processes.[4][12] Often requires higher temperatures and pressures.[13] |

| Rhodium on Carbon (Rh/C) | Activated Carbon | Exhibits high activity, often under milder conditions than other metals. Can be more expensive than Pd or Pt. |

| Ruthenium on Carbon (Ru/C) | Activated Carbon | Also highly active, but can sometimes promote side reactions like ring opening (cracking). |

Experimental Protocol 1: Standard Hydrogenation of Indene using 10% Pd/C

This protocol details a standard procedure for the complete hydrogenation of indene to dihydroindene using palladium on carbon.

Materials:

-

Indene (10 mmol, 1.16 g)

-

10% Palladium on Carbon (Pd/C), 50% wet (50 mg, ~0.025 mmol Pd)[1]

-

Ethanol (25 mL)[1]

-

Hydrogen (H₂) gas, high purity

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Celite® for filtration

Procedure:

-

Reactor Setup: Charge a Parr hydrogenation bottle or a suitable high-pressure reactor with indene and ethanol.[1]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. Caution: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a well-ventilated fume hood and preferably in a wet state.[1][9][10]

-

System Purge: Seal the reactor and connect it to the hydrogenation apparatus. To remove any oxygen, flush the vessel with an inert gas (e.g., nitrogen or argon) three times.[1]

-

Hydrogen Introduction: Purge the reactor with hydrogen gas for three cycles.[1]

-

Reaction Conditions: Pressurize the reactor to 10 bar with hydrogen and commence vigorous stirring at 25°C.[1]

-

Monitoring Progress: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases (approximately 2 hours).[1]

-

Work-up:

-

Carefully depressurize the reactor and purge with nitrogen.[1]

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Important: Keep the filter cake wet to prevent ignition.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude dihydroindene.

-

If necessary, purify the product by distillation.

-

Workflow for Heterogeneous Catalytic Hydrogenation:

Caption: General workflow for the homogeneous enantioselective hydrogenation of a substituted indene.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving the desired outcome in the synthesis of dihydroindene. The following table provides a comparative overview of various catalytic systems.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| 10% Pd/C | 10 bar H₂, 25°C, Ethanol | High activity, cost-effective, easy separation. | [1] Can be pyrophoric, lower selectivity in some cases. |

| PtO₂ (Adams') | 1-4 atm H₂, RT, various solvents | Effective for a broad range of substrates. | [2][11] Higher cost than Pd/C, can be poisoned. |

| Raney® Ni | High pressure & temperature | Low cost, suitable for industrial scale. | [4][12] Lower activity, requires harsher conditions. |

| Rh/C | 1-10 bar H₂, RT, various solvents | High activity under mild conditions. | [7] Higher cost. |

| [Ir(COD)Cl]₂ / (R)-BINAP | 50 bar H₂, 25°C, CH₂Cl₂ | High enantioselectivity for asymmetric synthesis. | [1] Catalyst/product separation is difficult and costly. |

Conclusion and Future Outlook

The catalytic hydrogenation of indene to dihydroindene is a well-established and versatile transformation. Heterogeneous catalysts, particularly Pd/C, offer a robust and economical solution for achiral synthesis. For applications demanding high stereocontrol, homogeneous catalysts based on iridium, rhodium, and ruthenium with chiral ligands provide unparalleled precision. The ongoing development of novel catalytic systems, including those based on more earth-abundant metals and advanced catalyst supports, promises to further enhance the efficiency, selectivity, and sustainability of dihydroindene synthesis, ensuring its continued importance in both academic research and industrial applications.

References

- Application Notes and Protocols: Catalytic Hydrogenation of Indene Deriv

- Wang, Y., Chang, Z., Hu, Y., Lin, X., & Dou, X. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(5), 1910–1914.

- Díaz, E., Rapado-Gallego, P., Ilkaeva, M., & Ordóñez, S. (2024). Indene as an alternative hydrogen carrier: Performance of supported noble metal catalysts for indene and indane hydrogenation. Chemical Engineering Journal, 501, 157606.

- Hydrogenation of Arenes under Mild Conditions Using Rhodium Pyridylphosphine and Bipyridyl Complexes Tethered to a Silica-Supported Palladium Heterogeneous C

- Catalytic hydrogenation of arenes with rhodium nanoparticles in a water-in-supercritical CO 2 microemulsion.

- Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temper

- Rhodium nanoparticles entrapped in boehmite nanofibers: recyclable catalyst for arene hydrogenation under mild conditions.

- hydrogen - Organic Syntheses Procedure.

- Standard Oper

- Preparation of the supported Raney-Ni-Mo/Al2O3 catalyst and its catalytic hydrogenation of indene | Request PDF - ResearchG

- Indene as an alternative hydrogen carrier: Performance of supported noble metal catalysts for indene and indane hydrogenation | Request PDF - ResearchG

- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC.

- Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes | Chemical Reviews - ACS Public

- US3896051A - Method of reactivation of raney nickel - Google P

- Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle C

- Hydrogenation (

- US4568783A - Indenes by catalytic dehydrogenation of indanes - Google P

- palladium - Organic Syntheses Procedure.

- Supporting information 1. Materials and Methods - The Royal Society of Chemistry.

- Catalytic Hydrogenation over Pl

- Application Notes: Palladium on Carbon (Pd/C)

- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen

- Indene synthesis - Organic Chemistry Portal.

- US4684735A - Promotion of raney nickel hydrogenation catalyst - Google P

- HOMOGENEOUS C

- 5.

- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.

- 11.

- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen

- High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes | ACS Catalysis - ACS Public

- asymmetric-hydrogen

- Highly selective hydrogenation of arenes using nanostructured ruthenium catalysts modified with a carbon–nitrogen m

- Mechanistic Investigations of Imine Hydrogenation Catalyzed by C

- The Art of Heterogeneous Catalytic Hydrogen

- Adams' c

- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.

- Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations | Journal of the American Chemical Society - ACS Public

- Mechanisms of Alkene and Diene Hydrogenation Reactions in H-MFI and H-CHA Zeolite Frameworks During MTO - Semantic Scholar.

- Performance of Ru/La 2 O 3 –ZnO Catalyst for the Selective Hydrogen

- High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes.

- Indium‐Catalysed Transfer Hydrogenation for the Reductive Cyclisation of 2‐Alkynyl Enones towards Trisubstituted Furans - PMC.

- Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Arom

- Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles - Rsc.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studies.helsinki.fi [studies.helsinki.fi]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sarponggroup.com [sarponggroup.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chem.pku.edu.cn [chem.pku.edu.cn]

Application Note: Advanced Synthetic Strategies for Proteolysis Targeting Chimeras (PROTACs) in Novel Therapeutics

Prepared by: Senior Application Scientist, Therapeutic Discovery Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary: The Paradigm Shift to Event-Driven Pharmacology

The development of novel therapeutic agents has historically relied on occupancy-driven pharmacology, where a small molecule must continuously occupy a target protein's active site to elicit a therapeutic effect. However, this approach leaves "undruggable" targets—such as scaffolding proteins or transcription factors lacking defined enzymatic pockets—out of reach.

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary shift toward event-driven pharmacology [1]. By acting as heterobifunctional molecules, PROTACs recruit an E3 ubiquitin ligase to a specific Protein of Interest (POI). This proximity induces polyubiquitination and subsequent degradation of the POI by the 26S proteasome. Because the PROTAC is released intact after the ubiquitination event, it operates catalytically at sub-stoichiometric concentrations, offering profound advantages in potency and overcoming traditional resistance mechanisms.

Mechanistic Causality: The "Linkerology" and Ternary Complex

The success of a PROTAC is not merely the sum of its two binding ligands; it is heavily dictated by the formation of a stable, cooperative ternary complex (POI : PROTAC : E3 Ligase). The spatial orientation required for this complex is governed by the linker.

The Causality of Linker Design

Historically, linker design relied on a trial-and-error approach using flexible polyethylene glycol (PEG) or alkyl chains. However, modern "linkerology" proves that linker length and rigidity are critical determinants of physicochemical properties and bioactivity [2].

-

Too Short: Induces severe steric clashes between the POI and the E3 ligase, preventing ternary complex formation.

-

Too Long: Fails to bring the E2 ubiquitin-conjugating enzyme into sufficient proximity to the POI's lysine residues, resulting in non-productive binding without degradation.

-

Rigidity: Transitioning from flexible PEG chains to rigid heterocyclic scaffolds (e.g., piperazines or alkynes) reduces the entropic penalty of folding, locking the PROTAC into a bioactive conformation that enhances positive cooperativity between the two proteins [2].

Fig 1: Catalytic mechanism of PROTAC-mediated targeted protein degradation via the UPS.

Quantitative Data: PROTAC Benchmarks

To contextualize the synthetic goals, Table 1 summarizes the properties of benchmark PROTACs. Notice how linker composition directly influences the degradation parameters (DC 50 : concentration at which 50% of the target is degraded; D max : maximum degradation achieved).

Table 1: Comparative Analysis of Benchmark PROTACs

| PROTAC Name | Target POI | E3 Ligase | Linker Composition | DC 50 (nM) | D max (%) |

| dBET1 | BRD4 | Cereblon (CRBN) | Alkyl/Amide (Flexible) | 430 | >85% |

| MZ1 | BRD4 | VHL | PEG (Flexible) | ~10 | >90% |

| ARV-110 | Androgen Receptor | Cereblon (CRBN) | Rigid Heterocyclic | <1 | >95% |

| ARD-69 | Androgen Receptor | VHL | Rigid Alkyne/Pyridine | <1 | >95% |

Experimental Protocol: Synthesis and Validation of dBET1

To demonstrate a robust workflow, we detail the synthesis of dBET1 , a foundational PROTAC that degrades the epigenetic reader BRD4 by recruiting the Cereblon (CRBN) E3 ligase [3]. This protocol is designed as a self-validating system : it couples precise chemical synthesis with mandatory mechanistic biological controls to ensure the observed degradation is genuinely PROTAC-mediated and not an artifact of cytotoxicity.

Phase A: Chemical Synthesis Workflow

Rationale for Reagent Selection: We utilize HATU and DIPEA for amide bond formation. HATU is highly efficient for coupling sterically hindered carboxylic acids (like the JQ1 derivative) to amines, while minimizing epimerization of stereocenters critical for target binding.

Step 1: Preparation of the POI Ligand (JQ1-Acid)

-

Dissolve JQ1-tert-butyl ester (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

-

Stir at room temperature for 2 hours to achieve complete tert-butyl ester deprotection.

-

Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA, yielding the free JQ1-carboxylic acid.

Step 2: Linker Conjugation and E3 Ligand Attachment

-

In a flame-dried flask under nitrogen, dissolve JQ1-acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

-

Add the CRBN-recruiting linker-amine module (e.g., Thalidomide-O-PEG-NH 2 or an alkyl equivalent) (1.1 eq).

-

Stir the reaction mixture for 12 hours at room temperature.

Step 3: Purification and Chemical Validation

-

Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na 2 SO 4 , and concentrate.

-

Purify the crude mixture via Preparative HPLC (C18 column, gradient of 10-90% Acetonitrile in water with 0.1% TFA).

-

Validation Checkpoint: Confirm chemical identity and purity (>95%) using LC-MS and 1 H/ 13 C NMR. Do not proceed to biological assays if purity is <95%, as trace impurities of free JQ1 or Thalidomide will competitively inhibit ternary complex formation.

Phase B: Self-Validating Biological Mechanism Assay

A true PROTAC must be validated not just for target depletion, but for the mechanism of depletion. If the compound simply kills the cell, BRD4 levels will drop non-specifically. We must prove the degradation is proteasome- and E3-dependent.

Step 1: In-Cell Degradation Assay

-

Seed MV4;11 leukemia cells in 6-well plates at 1×106 cells/mL.

-

Treat cells with a concentration gradient of dBET1 (10 nM, 100 nM, 1 μ M, 10 μ M) for 12 hours.

-

Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Perform Western Blotting against BRD4, c-Myc (downstream target), and Vinculin (loading control). Note: Observe the "hook effect" at high concentrations (e.g., 10 μ M), where binary complexes outcompete ternary complexes, reducing degradation efficiency.

Step 2: Mechanistic Rescue Assays (The Self-Validation) To prove causality, the degradation must be reversible by blocking the UPS pathway.

-

Proteasome Inhibition: Pre-treat cells with MG132 (10 μ M) for 2 hours prior to dBET1 treatment. Expected Result: BRD4 degradation is completely rescued.

-

Neddylation Inhibition: Pre-treat cells with MLN4924 (1 μ M) to inhibit Cullin-RING ligase activation. Expected Result: BRD4 degradation is rescued.

-

Competitive Inhibition: Co-treat cells with dBET1 (100 nM) + excess free JQ1 (10 μ M) or excess free Thalidomide (10 μ M). Expected Result: Degradation is blocked due to competitive saturation of the binding sites.

Fig 2: End-to-end synthetic and mechanistic validation workflow for PROTAC development.

Conclusion

The synthesis of novel therapeutic agents via targeted protein degradation requires a rigorous synthesis of chemical design and biological validation. By moving away from flexible, unoptimized linkers toward rationally designed rigid scaffolds, and by strictly adhering to self-validating mechanistic assays, drug development professionals can successfully harness the catalytic power of PROTACs to drug the previously undruggable.

References

-

Targeted Protein Degradation: Elements of PROTAC Design PubMed Central (PMC)[Link]

-

Current strategies for the design of PROTAC linkers: a critical review PubMed Central (PMC)[Link]

-

Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation PubMed Central (PMC)[Link]

Application Notes & Protocols: Mechanistic Pathways for the Synthesis of Substituted Indenes

Introduction

The indene scaffold, a distinctive bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a cornerstone of modern organic chemistry. Its prevalence in natural products, pharmaceuticals, and advanced functional materials underscores its significance.[1] Compounds bearing the indene core exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2] Furthermore, chiral indene derivatives serve as critical ligands in asymmetric catalysis, highlighting their versatility.[3][4]

The synthetic approaches to constructing this valuable framework are diverse and have evolved considerably, moving from classical acid-catalyzed cyclizations to sophisticated transition-metal-catalyzed annulations. Understanding the underlying reaction mechanisms is paramount for researchers, scientists, and drug development professionals, as it enables rational substrate design, reaction optimization, and the targeted synthesis of novel, functionally complex molecules.